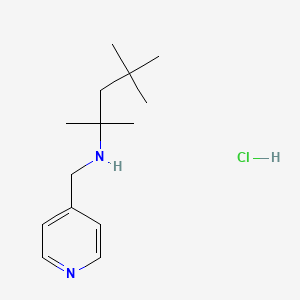
(4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride, also known as PTAH, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in various physiological functions. PTAH has been found to have potential applications in various fields, including neuroscience, drug discovery, and pharmacology.
作用机制
(4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride acts as a selective agonist of TAAR1, which is expressed in various tissues, including the brain, immune cells, and adipose tissue. TAAR1 activation results in the modulation of various intracellular signaling pathways, including the cAMP and ERK pathways. The downstream effects of TAAR1 activation depend on the tissue and cell type, but generally involve the modulation of neurotransmitter release, immune response, and metabolic function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, immune response, and metabolic function. In the brain, this compound has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to enhance glucose uptake and insulin sensitivity in adipose tissue, which may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of using (4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride in scientific research is its high potency and selectivity for TAAR1. This allows for the specific modulation of TAAR1 activity without affecting other receptors or signaling pathways. This compound is also relatively stable and can be easily synthesized in large quantities.
One of the limitations of using this compound is its potential toxicity at high concentrations. This compound has been found to induce apoptosis in certain cell types, and its long-term effects on physiological function are not well understood. Therefore, caution should be exercised when using this compound in lab experiments, and appropriate safety measures should be taken.
未来方向
There are several future directions for research involving (4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride. One area of interest is the development of novel TAAR1 agonists with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. These compounds may have potential therapeutic applications in the treatment of various diseases, including neurological disorders and metabolic disorders.
Another area of interest is the investigation of the role of TAAR1 in the immune system. TAAR1 is expressed in immune cells and has been found to modulate immune response and inflammation. Therefore, TAAR1 agonists may have potential applications in the treatment of immune-related disorders, such as autoimmune diseases and inflammatory disorders.
Overall, this compound is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity for TAAR1 make it a valuable tool for studying the pharmacology and physiological function of TAAR1. However, further research is needed to fully understand the long-term effects of this compound and its potential therapeutic applications.
合成方法
The synthesis of (4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride involves the condensation of 4-pyridinemethanol and 1,1,3,3-tetramethylbutylamine in the presence of a strong acid catalyst. The reaction results in the formation of this compound hydrochloride, which is a white crystalline solid with a high melting point. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
(4-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been found to modulate the activity of dopaminergic and serotonergic neurons, which are involved in various neurological disorders such as schizophrenia, depression, and addiction. This compound has also been shown to enhance cognitive function and memory in animal models.
In drug discovery, this compound has been used as a tool compound to study the pharmacology of TAAR1 and to identify novel TAAR1 agonists. TAAR1 has been found to be involved in the regulation of various physiological functions, including metabolism, immune response, and cardiovascular function. Therefore, TAAR1 agonists have potential therapeutic applications in the treatment of various diseases.
属性
IUPAC Name |
2,4,4-trimethyl-N-(pyridin-4-ylmethyl)pentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-13(2,3)11-14(4,5)16-10-12-6-8-15-9-7-12;/h6-9,16H,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUGTPAJFYDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)
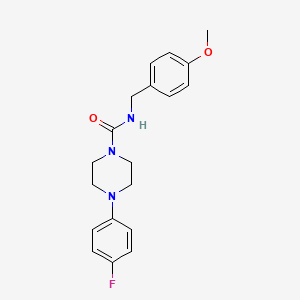
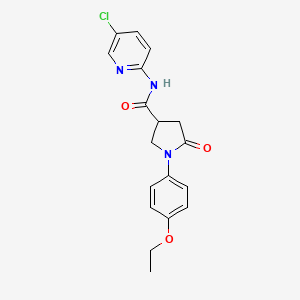

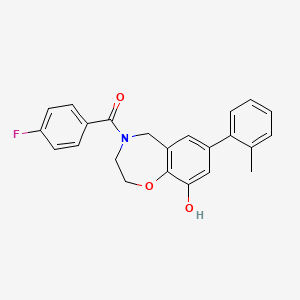

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide](/img/structure/B5318945.png)
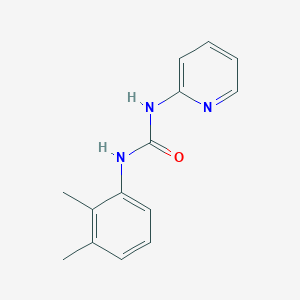
![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5318961.png)
![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)

![(3R*,4R*)-1-{[5-chloro-1-methyl-3-(5-methyl-3-isoxazolyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318994.png)
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)